molecular formula C28H34N8O8 B8113862 Folate-PEG3-alkyne

Folate-PEG3-alkyne

Cat. No.: B8113862
M. Wt: 610.6 g/mol
InChI Key: BTQOUUGJBSCVDT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folate-PEG3-alkyne: is a compound that combines folic acid with a polyethylene glycol (PEG) linker and an alkyne group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The folate moiety allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Folate-PEG3-alkyne is synthesized by attaching a folate moiety to a PEG linker, which is then functionalized with an alkyne group. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method used to introduce the alkyne group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .

Chemical Reactions Analysis

Types of Reactions: Folate-PEG3-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole ring .

Common Reagents and Conditions:

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be further utilized in various applications such as drug delivery and molecular imaging .

Scientific Research Applications

Mechanism of Action

Folate-PEG3-alkyne exerts its effects through the folate receptor-mediated endocytosis pathway. The folate moiety binds to folate receptors on the cell surface, facilitating the internalization of the conjugated molecule. This targeted delivery mechanism enhances the specificity and efficacy of therapeutic agents, particularly in cancer cells overexpressing folate receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its alkyne group, which allows for highly efficient and selective click chemistry reactions. This makes it particularly useful in the synthesis of complex molecules such as PROTACs and in the development of targeted drug delivery systems .

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)/t21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQOUUGJBSCVDT-NRFANRHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N8O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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